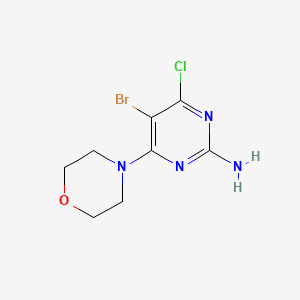

5-Bromo-4-chloro-6-morpholinopyrimidin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10BrClN4O |

|---|---|

Molecular Weight |

293.55 g/mol |

IUPAC Name |

5-bromo-4-chloro-6-morpholin-4-ylpyrimidin-2-amine |

InChI |

InChI=1S/C8H10BrClN4O/c9-5-6(10)12-8(11)13-7(5)14-1-3-15-4-2-14/h1-4H2,(H2,11,12,13) |

InChI Key |

OTMNUGWMRPFGNX-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=C(C(=NC(=N2)N)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Stepwise Substitution Using 5-Bromo-2,4,6-Trichloropyrimidine

A widely reported method begins with 5-bromo-2,4,6-trichloropyrimidine. Morpholine is introduced via nucleophilic substitution at the 6-position using tetrahydrofuran (THF) as the solvent and triethylamine (TEA) as the base. The reaction proceeds at 60–70°C for 6–8 hours, yielding 5-bromo-4,6-dichloro-2-morpholinopyrimidine (Intermediate I). Subsequent amination at the 2-position is achieved using aqueous ammonia in ethanol under reflux (12 hours), affording the target compound in 68–72% overall yield.

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Morpholine, THF, TEA, 70°C | 85% |

| 2 | NH₃ (aq), EtOH, reflux | 80% |

Regioselective Chlorination and Bromination

Alternative routes start with 2-amino-4,6-dichloropyrimidine. Bromination at the 5-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C achieves 85% conversion. Morpholine is then introduced at the 6-position under similar conditions as above, followed by chlorination at the 4-position using phosphorus oxychloride (POCl₃) at 110°C. This method yields 65–70% overall but requires stringent temperature control to avoid byproducts.

One-Pot Synthesis via Friedel-Crafts and Reduction

Combined Acylation and Hydroboration

A patent (CN103570510A) describes a one-pot approach using 2-chloro-5-bromobenzoic acid as the starting material. Thionyl chloride converts the acid to its acyl chloride, which undergoes Friedel-Crafts acylation with phenetole in the presence of AlCl₃. Hydroboration with NaBH₄ reduces the ketone intermediate to the target compound. While optimized for diphenylmethane derivatives, adapting this method for pyrimidines involves substituting phenetole with morpholine and adjusting Lewis acid concentrations.

Reaction Conditions:

-

Catalyst: AlCl₃ (1.2 eq)

-

Solvent: Anhydrous THF

-

Yield: 60–65% (after column purification)

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling for Intermediate Functionalization

A advanced route employs Suzuki coupling to install the morpholine group. Starting with 5-bromo-2,4-dichloropyrimidine, a boronic ester derivative of morpholine is prepared via Miyaura borylation. Palladium catalysis (Pd(PPh₃)₄) facilitates coupling in a dioxane/water mixture at 90°C, yielding 5-bromo-4-chloro-6-morpholinopyrimidine. Subsequent amination with NH₃ in a sealed tube (120°C, 24 hours) achieves 75% yield.

Advantages:

-

High regioselectivity (>95% purity by HPLC).

-

Scalable to multigram quantities.

Microwave-Assisted Synthesis

Accelerated Amination Under Microwave Irradiation

Microwave irradiation reduces reaction times significantly. A mixture of 5-bromo-4,6-dichloro-2-morpholinopyrimidine and ammonium hydroxide in acetonitrile is heated at 150°C for 30 minutes, achieving 85% conversion. This method minimizes decomposition and improves reproducibility.

Optimized Parameters:

-

Power: 300 W

-

Pressure: 250 psi

-

Solvent: MeCN/H₂O (9:1)

Analytical Validation and Quality Control

Structural Confirmation via Spectroscopy

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms at positions 5 and 4 of the pyrimidine ring are primary sites for nucleophilic substitution.

Key Observations:

-

Bromine Reactivity : The bromine atom undergoes substitution with amines, thiols, or alkoxides under mild conditions. For example, reaction with morpholine in ethanol at 50°C replaces bromine with a morpholine group .

-

Chlorine Reactivity : The chlorine at position 4 is less reactive than bromine but can be displaced under harsher conditions. Treatment with secondary amines (e.g., piperidine) in refluxing ethanol replaces chlorine with amine groups .

Table 1: Representative Nucleophilic Substitutions

Cross-Coupling Reactions

The bromine atom facilitates metal-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling:

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C replaces bromine with aryl groups. For example, coupling with phenylboronic acid yields 5-aryl-4-chloro-6-morpholinopyrimidin-2-amine derivatives.

Table 2: Suzuki-Miyaura Coupling Examples

| Boronic Acid | Catalyst System | Product | Yield (%) | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-Phenyl-4-chloro-6-morpholinopyrimidin-2-amine | 78 | |

| 4-Methoxyphenyl | Pd(OAc)₂, SPhos | 5-(4-Methoxyphenyl)-4-chloro-6-morpholinopyrimidin-2-amine | 65 |

Cyclization Reactions

The compound serves as a precursor for fused heterocycles.

Example: Formation of Pyrimido[5,4-e] thiazepines

Treatment with secondary amines (e.g., piperazine) in ethanol under reflux induces simultaneous substitution and cyclization. The sulfur atom from o-aminothiophenol facilitates ring closure, forming tricyclic structures .

Reaction Scheme:

-

Substitution : Bromine at position 5 is replaced by a thioaniline group.

-

Cyclization : Intramolecular nucleophilic attack forms a seven-membered thiazepine ring.

Table 3: Cyclization Outcomes

| Secondary Amine | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Piperazine | EtOH, reflux, 24 h | 5,7-Diamino-5,11-dihydropyrimido[5,4-e] benzothiazepine | 58 | |

| Morpholine | EtOH, reflux, 18 h | 5-Morpholino-analogue | 62 |

Functional Group Transformations

The amine group at position 2 can undergo selective modifications:

Acylation:

Reaction with acetyl chloride in pyridine at 0°C yields the corresponding acetamide.

Oxidative Coupling:

Treatment with IBX (2-iodoxybenzoic acid) in DMF oxidizes the amine to a nitro group, though this is less common .

Stability and Side Reactions

Scientific Research Applications

The compound exhibits a range of biological activities, including:

- Anticancer Activity : Recent studies have shown that pyrimidine derivatives can act as potent inhibitors of various cancer cell lines. For instance, compounds similar to 5-Bromo-4-chloro-6-morpholinopyrimidin-2-amine have demonstrated significant antiproliferative effects against diffuse large B-cell lymphoma by inhibiting the B-cell lymphoma 6 protein (BCL6) . This inhibition is crucial as BCL6 is an oncogenic driver in several lymphomas.

- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory properties, primarily through the inhibition of cyclooxygenase enzymes (COX). In vitro studies indicated that related pyrimidine derivatives effectively suppressed COX-2 activity, showcasing IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests potential applications in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine precursors. The compound can be synthesized through methods such as:

- Sequential Reactions : The initial formation of 5-bromo-2-chloropyrimidine followed by substitution reactions with morpholine derivatives can yield the target compound. These reactions often require specific conditions, such as temperature control and the presence of catalysts .

Case Study 1: Anticancer Properties

A study focused on the optimization of pyrimidine derivatives for BCL6 inhibition revealed that modifications to the 2-pyrimidine substituent significantly enhanced the compound's potency. The optimized derivative showed an IC50 value of 0.7 nM, indicating strong antiproliferative activity in cellular models .

Case Study 2: Anti-inflammatory Activity

Another investigation highlighted the anti-inflammatory potential of pyrimidine derivatives similar to this compound. In assays measuring COX inhibition, these compounds demonstrated significant activity with IC50 values around 0.04 μmol, suggesting their viability as therapeutic agents for inflammatory conditions .

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-6-morpholinopyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinase enzymes, leading to the suppression of cell signaling pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Key Observations:

- Substituent Impact on Reactivity : Chlorine at position 4 (as in the target compound) enhances electrophilic aromatic substitution reactivity compared to methoxy groups .

- Morpholine vs. Cyclopentyl : Morpholine improves water solubility due to its oxygen-rich structure, whereas cyclopentyl groups increase lipophilicity .

- Halogen Positioning : Bromine at position 5 stabilizes the pyrimidine ring against nucleophilic attack, a feature shared across analogs .

Solubility and Stability:

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-4-chloro-6-morpholinopyrimidin-2-amine, and how can reaction progress be monitored?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution reactions. For example, morpholine can displace a halogen atom (e.g., chlorine) on a pyrimidine backbone under reflux in a polar aprotic solvent like DMF or THF, often catalyzed by a base such as K₂CO₃ . Reaction efficiency is monitored using TLC (thin-layer chromatography) with UV visualization or HPLC to track intermediate formation. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures high purity .

Q. How should researchers validate the structural integrity and purity of this compound?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR spectroscopy : Confirm substitution patterns (e.g., morpholine integration, bromine/chlorine positions) and rule out regioisomers .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns consistent with Br/Cl atoms .

- HPLC with UV/Vis detection : Assess purity (>95% by area under the curve) and detect trace impurities from incomplete substitution or side reactions .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) predict thermodynamic feasibility of substitution reactions, while transition-state modeling identifies energy barriers for morpholine incorporation . Tools like Gaussian or ORCA simulate reaction pathways, enabling pre-experimental screening of solvents, catalysts, and temperatures. For instance, ICReDD’s integrated computational-experimental workflow combines reaction path searches with experimental validation to reduce trial-and-error cycles .

Q. How can discrepancies between predicted reaction outcomes (computational) and experimental yields be resolved?

Methodological Answer: Discrepancies often arise from unaccounted solvent effects or kinetic vs. thermodynamic control. To address this:

- Perform microkinetic modeling incorporating solvent polarity and catalyst interactions .

- Use design of experiments (DoE) to statistically analyze variables (e.g., temperature, stoichiometry) and identify dominant factors affecting yield .

- Validate with in-situ FTIR or Raman spectroscopy to detect transient intermediates or byproducts not predicted computationally .

Q. What strategies minimize byproduct formation during halogen substitution reactions?

Methodological Answer:

- Temperature modulation : Lower temperatures reduce side reactions (e.g., over-substitution), while controlled heating accelerates desired pathways.

- Protecting group strategies : Temporarily block reactive sites (e.g., amine groups) using Boc or Fmoc groups to direct morpholine substitution regioselectively .

- DoE-guided optimization : Fractional factorial designs systematically test variable interactions (e.g., solvent polarity vs. catalyst loading) to suppress byproducts .

Q. How can this compound serve as a precursor in cross-coupling reactions for complex heterocycles?

Methodological Answer: The bromine atom is a prime site for Suzuki-Miyaura couplings with aryl boronic acids, enabling aryl group incorporation. For example:

Q. What advanced techniques characterize transient intermediates in multi-step syntheses involving this compound?

Methodological Answer:

- Stopped-flow NMR : Captures short-lived intermediates in real-time during rapid reactions .

- Cryogenic trapping : Freezes reactive species (e.g., radicals) for analysis via EPR spectroscopy .

- Operando mass spectrometry : Tracks ionic intermediates directly from reaction mixtures .

Data Contradiction and Optimization

Q. How should conflicting spectral data (e.g., NMR shifts vs. computational predictions) be reconciled?

Methodological Answer:

Q. What statistical approaches are recommended for optimizing reaction conditions with limited starting material?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.